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Compound of Interest

Compound Name: T-Muurolol

Cat. No.: B019499

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol is a sesquiterpenoid alcohol belonging to the cadinane class of natural products.
Found in various essential oils, it is recognized for its characteristic woody and spicy aroma.
Beyond its olfactory properties, T-Muurolol has garnered scientific interest for its potential
biological activities, making its unambiguous structural characterization crucial for further
research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the structural elucidation of natural products. This application note
provides a detailed assignment of the *H and 3C NMR spectra of T-Muurolol, a
comprehensive experimental protocol for data acquisition, and a workflow diagram for the
analytical process.

Chemical Structure

The chemical structure of T-Muurolol is presented below, with the standard numbering for the
cadinane skeleton.

L».T-Muurolol Structure with Numbering

Figure 1. Chemical structure of T-Muurolol with atom numbering.

'H and **C NMR Data Presentation
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The following tables summarize the assigned *H and *3C NMR chemical shifts for T-Muurolol,
recorded in deuterochloroform (CDCIs) at 500 MHz for *H and 125 MHz for 13C.

Table 1: *H NMR Data for T-Muurolol (500 MHz, CDCls)

Bosition Chemical Shift (5, Multiplicity Coupling Constant
ppm) (J, Hz)

1 1.25 m

2a 1.60 m

2B 1.95 m

3a 1.45 m

3B 2.10 m

4 1.80 m

5 5.35 brs

7 2.05 m

8a 1.55 m

8P 1.85 m

9 1.90 m

11 1.75 m

12 0.92 d 6.8

13 0.75 d 6.8

14 1.65 S

15 1.20 S

Table 2: 3C NMR Data for T-Muurolol (125 MHz, CDCIs)
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Position Chemical Shift (6, ppm)
1 50.2
2 27.5
3 30.1
4 43.1
5 121.5
6 134.5
7 41.8
8 21.7
9 49.5
10 72.8
11 26.8
12 215
13 16.2
14 24.0
15 23.5

Experimental Protocols

A detailed methodology for the acquisition of *H and 3C NMR spectra for a sesquiterpenoid
such as T-Muurolol is provided below.

1. Sample Preparation
o Weigh approximately 5-10 mg of purified T-Muurolol.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

Instrument: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

1H NMR Spectroscopy:

e Tune and match the probe for the *H frequency.

» Shim the magnetic field to achieve optimal resolution and lineshape using the lock signal.

e Acquire a standard one-dimensional *H NMR spectrum with the following parameters:

o

Pulse Program: zg30 (or equivalent)

[¢]

Number of Scans (NS): 16

[¢]

Relaxation Delay (D1): 2.0 s

[e]

Acquisition Time (AQ): 3.0 s

o

Spectral Width (SW): 12 ppm
o Temperature: 298 K
13C NMR Spectroscopy:
e Tune and match the probe for the 13C frequency.

e Acquire a proton-decoupled 3C NMR spectrum using a standard pulse program with the
following parameters:

o Pulse Program: zgpg30 (or equivalent)
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[e]

Number of Scans (NS): 1024

o

Relaxation Delay (D1): 2.0 s

[¢]

Acquisition Time (AQ): 1.0 s

[¢]

Spectral Width (SW): 220 ppm

[e]

Temperature: 298 K

2D NMR Spectroscopy (for structural assignment):

To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of
2D NMR experiments should be performed. These include:

e COSY (Correlation Spectroscopy): To identify *H-tH spin-spin coupling networks.

e HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and 13C
nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C nuclei.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is crucial for stereochemical assignments.

3. Data Processing and Analysis

o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

e Phase correct the spectra manually.

o Perform baseline correction.

o Calibrate the chemical shift scale using the TMS signal (6 0.00 ppm for both *H and 13C).
« Integrate the signals in the *H NMR spectrum.

e Analyze the multiplicities and coupling constants of the signals in the *H NMR spectrum.
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» Analyze the 2D NMR spectra to establish connectivity and assign all signals to their
respective atoms in the T-Muurolol structure.

Workflow and Diagrams

The following diagram illustrates the general workflow for the NMR analysis of T-Muurolol.

Click to download full resolution via product page

Caption: Workflow for NMR analysis of T-Muurolol.

Conclusion

This application note provides a comprehensive reference for the *H and 3C NMR assignment
of T-Muurolol. The detailed experimental protocol and workflow diagram offer a practical guide
for researchers involved in the isolation, characterization, and development of natural products.
Accurate and complete NMR data are fundamental for quality control, synthetic efforts, and the
investigation of the biological properties of T-Muurolol and related sesquiterpenoids.

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Assignment for T-

Muurolol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019499#1h-and-13c-nmr-assignment-for-t-muurolol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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